molecular formula C15H11N3O2 B3236918 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole CAS No. 13788-77-7

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Cat. No. B3236918
CAS RN: 13788-77-7
M. Wt: 265.27 g/mol
InChI Key: GNJJUNIPGWBDIN-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, also known as NPP, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered aromatic ring that contains two nitrogen atoms. NPP has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
In biochemistry, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a substrate for the development of enzyme assays for the detection of various enzymes, including xanthine oxidase and peroxidase.
In pharmacology, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole has been found to exhibit potent activity against various pathogens, including bacteria and fungi. It has also been shown to have anticonvulsant and anxiolytic effects in animal models.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole is not fully understood. However, it has been proposed that 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole exerts its biological activity by inhibiting various enzymes, including cyclooxygenase (COX), xanthine oxidase, and peroxidase. It has also been suggested that 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole may act as a ROS scavenger, thereby protecting cells from oxidative damage.
Biochemical and Physiological Effects:
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole inhibits the activity of COX, which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole has also been shown to inhibit the activity of xanthine oxidase, which is an enzyme that is involved in the production of uric acid, which is a mediator of gout.
In vivo studies have shown that 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole exhibits antitumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects in animal models. 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole has been found to exhibit anticonvulsant and anxiolytic effects in animal models as well.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole in lab experiments is its potent biological activity. 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole has been found to exhibit potent activity against various pathogens, including bacteria and fungi. It has also been shown to have antitumor, anti-inflammatory, and analgesic effects in animal models. Another advantage of using 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole is its stability. 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole is a stable compound that can be easily synthesized and stored for future use.
One of the limitations of using 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole in lab experiments is its potential toxicity. 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole has been found to exhibit cytotoxic effects in some cell lines. Another limitation is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research on 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole. One direction is the development of new synthetic methods for the production of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole and its analogs. Another direction is the investigation of the mechanism of action of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole and its analogs. It is important to understand how 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole exerts its biological activity in order to develop more potent and selective compounds.
Another future direction is the investigation of the potential therapeutic applications of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole and its analogs. 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole has been found to exhibit antitumor, anti-inflammatory, and analgesic effects in animal models. It is important to investigate the potential therapeutic applications of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole in humans.
In conclusion, 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole is a synthetic compound that has been widely used in scientific research. It has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole exhibits potent biological activity and has the potential to be developed into new therapeutic agents. Further research is needed to fully understand the mechanism of action of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole and its potential therapeutic applications.

properties

IUPAC Name

1-(4-nitrophenyl)-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-18(20)14-8-6-13(7-9-14)17-11-10-15(16-17)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJJUNIPGWBDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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